molecular formula C18H19FN2O3 B3003955 N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide CAS No. 1775463-61-0

N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Cat. No.: B3003955
CAS No.: 1775463-61-0
M. Wt: 330.359
InChI Key: JQCMULYSAOETMV-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a quinolizine-derived carboxamide featuring a 4-fluorobenzyl substituent and a methoxy group at the 8-position of the heterocyclic core. Its structure combines a rigid quinolizine scaffold with polar and lipophilic functional groups, making it a candidate for modulating biological targets such as enzymes or receptors. The fluorine atom on the benzyl group is strategically placed to enhance metabolic stability and influence electronic properties, while the methoxy group may contribute to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-24-15-10-16(22)21-9-3-2-4-14(21)17(15)18(23)20-11-12-5-7-13(19)8-6-12/h5-8,10H,2-4,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCMULYSAOETMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce quinolizine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide exhibit anticancer properties. Studies have shown that quinolizine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative of this compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability and promoting cancer cell death through apoptosis pathways .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development into therapeutic agents for treating bacterial infections .

Pharmacological Applications

Neurological Research
this compound has been studied for its effects on the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, which are crucial for treating conditions like depression and anxiety .

Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases. Research has demonstrated its ability to inhibit pro-inflammatory cytokines in various cell models, suggesting a mechanism that could be harnessed for therapeutic purposes in diseases characterized by chronic inflammation .

Biochemical Tools

Research Reagent
As a biochemical tool, this compound can be utilized in laboratory settings to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its binding affinities with specific receptors or enzymes involved in disease processes .

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells; reduces viability
Antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria
PharmacologicalNeurological researchModulates serotonin and dopamine pathways
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Biochemical ToolsResearch reagentStudies enzyme interactions and metabolic pathways

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Quinolizine Carboxamide Derivatives

Compound Name Substituent on Phenyl Ring Alkoxy Group Key Structural Features Inferred Properties/Applications
N-[(4-Fluorophenyl)methyl]-8-methoxy-6-oxo-... (Target) 4-Fluorophenylmethyl 8-Methoxy Fluorine for metabolic stability Potential CNS or enzyme-targeted drug
N-(3-Chloro-4-methylphenyl)-8-methoxy-6-oxo-... () 3-Chloro-4-methylphenyl 8-Methoxy Chloro (lipophilic), methyl (steric) Broader steric hindrance; possible toxicity concerns
N-(5-Chloro-2-fluorophenyl)-8-methoxy-6-oxo-... () 5-Chloro-2-fluorophenyl 8-Methoxy Dual halogenation (Cl, F) Broad screening in antiviral, oncology libraries
N-(3-Cyanophenyl)-8-ethoxy-6-oxo-... () 3-Cyanophenyl 8-Ethoxy Cyano (polar), ethoxy (lipophilic) Enhanced polarity for solubility; research use
Sarizotan Hydrochloride () 4-Fluorophenyl N/A Benzopyran core (non-quinolizine) CNS applications (Parkinson’s dyskinesia)

Key Observations

Substituent Effects on the Phenyl Ring The 4-fluorophenylmethyl group in the target compound likely improves metabolic stability compared to 3-chloro-4-methylphenyl (), where chlorine’s higher lipophilicity may increase toxicity risks . Its inclusion in anti-HIV and oncology libraries suggests versatility . The 3-cyanophenyl group () introduces polarity via the cyano moiety, which may enhance solubility but reduce membrane permeability .

Alkoxy Group Variations

  • The 8-methoxy group in the target compound and analogs provides moderate lipophilicity and hydrogen-bonding capacity.
  • The 8-ethoxy group in ’s compound increases lipophilicity, which could improve tissue penetration but reduce aqueous solubility .

Core Scaffold Differences Sarizotan () shares the 4-fluorophenyl motif but employs a benzopyran core instead of quinolizine, demonstrating how scaffold choice directs therapeutic applications (e.g., CNS vs. peripheral targets) .

Biological Activity

N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinolizine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the methoxy substituent enhances its lipophilicity and bioactivity. The molecular formula is C19H18FN2O3C_{19}H_{18}FN_{2}O_{3}, and it has a molecular weight of approximately 348.35 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Studies have shown that quinolizine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines with GI50 values in the low micromolar range .
  • Antiviral Properties : The compound's structural features suggest potential antiviral activity. Heterocyclic compounds often interact with viral enzymes or receptors, inhibiting viral replication. Preliminary data indicate that quinolizine derivatives can exhibit antiviral effects against various viruses .
  • Neuroprotective Effects : Some studies suggest that quinolizine-based compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeIC50/EC50 ValueReference
Cytotoxicity (Cancer)0.15 µM
Antiviral ActivityEC50 = 0.047 µM
NeuroprotectionNot specified

Case Studies

  • Antitumor Efficacy : In a study evaluating various quinolizine derivatives against breast cancer cell lines, N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo demonstrated significant growth inhibition compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antiviral Screening : A recent investigation into the antiviral potential of heterocyclic compounds revealed that derivatives similar to this quinolizine exhibited substantial inhibition of HIV replication in vitro. The study highlighted the compound's ability to interfere with viral entry and replication processes.

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